molecular formula C23H22ClN3O B2802549 N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1052411-90-1

N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2802549
CAS No.: 1052411-90-1
M. Wt: 391.9
InChI Key: XSHGGNGZYJRDES-UHFFFAOYSA-N
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Description

N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused furan and pyrimidine ring system, with cyclopentyl and diphenyl substituents.

Preparation Methods

The synthesis of N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, Raney nickel), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of cyclopentyl and diphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O.ClH/c1-3-9-16(10-4-1)19-20-22(26-18-13-7-8-14-18)24-15-25-23(20)27-21(19)17-11-5-2-6-12-17;/h1-6,9-12,15,18H,7-8,13-14H2,(H,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHGGNGZYJRDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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